![molecular formula C9H7N3O3 B3012198 3-Methyl-5-(3-nitrophenyl)-1,2,4-oxadiazole CAS No. 76629-45-3](/img/structure/B3012198.png)
3-Methyl-5-(3-nitrophenyl)-1,2,4-oxadiazole
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Overview
Description
3-Nitrophenol (m-nitrophenol) is a nitroaromatic compound . It is one of the isomers of mononitrophenol . 3-Methyl-5-nitrophenol has a molecular formula of CHNO, an average mass of 153.135 Da, and a monoisotopic mass of 153.042587 Da .
Synthesis Analysis
3-Nitrophenol can be prepared from 3-nitroaniline, via a diazotization reaction . It is mainly used as an intermediate to prepare dyes, pigments, lumber preservatives, photographic chemicals, and pesticides .Molecular Structure Analysis
The molecular structure of 3-Methyl-5-nitrophenol is available on ChemSpider . The linear formula for 3-Nitrophenol is O2NC6H4OH .Chemical Reactions Analysis
3-Nitrophenol is used in the preparation of 3-aminophenol . It may be employed as a weak acid in capillary isoelectric focusing (cIEF) methods .Physical And Chemical Properties Analysis
3-Nitrophenol has a boiling point of 194°C at 70mmHg and a melting point of 96-98°C . The SMILES string for 3-Nitrophenol is Oc1cccc(c1)N+=O .Scientific Research Applications
- Antibacterial Properties : 3-Methyl-5-nitrophenol has demonstrated antibacterial activity against certain strains of bacteria. Researchers explore its potential as a lead compound for developing new antibiotics .
- Plant Hormone Analogues : Analogues of 3-Methyl-5-nitrophenol could mimic plant hormones. Scientists explore their effects on plant growth, development, and stress responses .
Pharmaceutical Research and Drug Development
Biological Studies
Safety and Hazards
properties
IUPAC Name |
3-methyl-5-(3-nitrophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-6-10-9(15-11-6)7-3-2-4-8(5-7)12(13)14/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKKFKQALFBXHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(3-nitrophenyl)-1,2,4-oxadiazole |
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